molecular formula C9H5F3N2O B578828 6-(Trifluoromethoxy)quinoxaline CAS No. 1215205-43-8

6-(Trifluoromethoxy)quinoxaline

Cat. No.: B578828
CAS No.: 1215205-43-8
M. Wt: 214.147
InChI Key: NDNCFTHPNPDQPF-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)quinoxaline is an organic compound with the molecular formula C9H5F3N2O. It belongs to the quinoxaline family, which is characterized by a benzene ring fused to a pyrazine ring. The trifluoromethoxy group (OCF3) is attached at the sixth position of the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethoxy)quinoxaline typically involves condensation reactions and cyclization processes. One common method includes the reaction of 2-nitroaniline with trifluoromethoxybenzene under specific conditions to form the desired quinoxaline derivative .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale condensation reactions using optimized catalysts and solvents to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

6-(Trifluoromethoxy)quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in cancer research, where kinase inhibitors are used to target cancer cells .

Comparison with Similar Compounds

Uniqueness: 6-(Trifluoromethoxy)quinoxaline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in drug discovery and material science .

Properties

IUPAC Name

6-(trifluoromethoxy)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)15-6-1-2-7-8(5-6)14-4-3-13-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNCFTHPNPDQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681975
Record name 6-(Trifluoromethoxy)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-43-8
Record name 6-(Trifluoromethoxy)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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